Cas no 1021013-79-5 (N-(2-ethylbutyl)-4-methoxyaniline)

N-(2-ethylbutyl)-4-methoxyaniline 化学的及び物理的性質
名前と識別子
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- Benzenamine, N-(2-ethylbutyl)-4-methoxy-
- N-(2-ethylbutyl)-4-methoxyaniline
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- インチ: 1S/C13H21NO/c1-4-11(5-2)10-14-12-6-8-13(15-3)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3
- InChIKey: TXHRUDWDWRBIQX-UHFFFAOYSA-N
- ほほえんだ: C1(NCC(CC)CC)=CC=C(OC)C=C1
N-(2-ethylbutyl)-4-methoxyaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-165208-0.1g |
N-(2-ethylbutyl)-4-methoxyaniline |
1021013-79-5 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-165208-0.25g |
N-(2-ethylbutyl)-4-methoxyaniline |
1021013-79-5 | 0.25g |
$670.0 | 2023-06-08 | ||
Enamine | EN300-165208-2.5g |
N-(2-ethylbutyl)-4-methoxyaniline |
1021013-79-5 | 2.5g |
$1428.0 | 2023-06-08 | ||
Ambeed | A1054459-5g |
N-(2-Ethylbutyl)-4-methoxyaniline |
1021013-79-5 | 95% | 5g |
$824.0 | 2024-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01005571-1g |
N-(2-Ethylbutyl)-4-methoxyaniline |
1021013-79-5 | 95% | 1g |
¥1953.0 | 2023-02-27 | |
Enamine | EN300-165208-5.0g |
N-(2-ethylbutyl)-4-methoxyaniline |
1021013-79-5 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-165208-10.0g |
N-(2-ethylbutyl)-4-methoxyaniline |
1021013-79-5 | 10g |
$3131.0 | 2023-06-08 | ||
Ambeed | A1054459-1g |
N-(2-Ethylbutyl)-4-methoxyaniline |
1021013-79-5 | 95% | 1g |
$284.0 | 2024-04-26 | |
Enamine | EN300-165208-100mg |
N-(2-ethylbutyl)-4-methoxyaniline |
1021013-79-5 | 100mg |
$238.0 | 2023-09-21 | ||
Enamine | EN300-165208-500mg |
N-(2-ethylbutyl)-4-methoxyaniline |
1021013-79-5 | 500mg |
$260.0 | 2023-09-21 |
N-(2-ethylbutyl)-4-methoxyaniline 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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N-(2-ethylbutyl)-4-methoxyanilineに関する追加情報
Comprehensive Overview of N-(2-ethylbutyl)-4-methoxyaniline (CAS No. 1021013-79-5): Properties, Applications, and Industry Insights
N-(2-ethylbutyl)-4-methoxyaniline (CAS No. 1021013-79-5) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural properties. This secondary amine derivative features a methoxy-substituted aniline core, which contributes to its solubility and reactivity in various synthetic pathways. Researchers are increasingly exploring its potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel drug candidates targeting neurological and metabolic disorders.
The compound's molecular structure, characterized by the 2-ethylbutyl side chain, enhances its lipophilicity—a critical factor in drug delivery systems. Recent studies highlight its role in optimizing blood-brain barrier permeability, a hot topic in neuropharmacology research. Industry reports indicate growing interest in N-(2-ethylbutyl)-4-methoxyaniline as a building block for small molecule therapeutics, aligning with the global trend toward personalized medicine.
From a synthetic chemistry perspective, CAS 1021013-79-5 demonstrates remarkable stability under acidic conditions, making it valuable for multi-step organic synthesis. Its electron-rich aromatic system facilitates electrophilic substitution reactions, while the methoxy group offers sites for further functionalization. These properties have spurred innovation in catalysis research, where the compound serves as a model substrate for developing green chemistry methodologies—a key focus area in sustainable pharmaceutical manufacturing.
Analytical characterization of N-(2-ethylbutyl)-4-methoxyaniline reveals distinct spectroscopic signatures, with UV-Vis absorption maxima at 280 nm and characteristic NMR chemical shifts that aid in quality control. Advanced techniques like HPLC-MS are employed to ensure purity standards exceeding 98%, meeting rigorous requirements for preclinical research applications. The compound's structure-activity relationships are currently being investigated through computational modeling approaches, including molecular docking studies that predict interactions with biological targets.
In material science applications, derivatives of 4-methoxyaniline have shown promise in conductive polymer development. While 1021013-79-5 itself isn't directly used in electronics, its structural analogs contribute to organic semiconductors—a rapidly growing sector driven by demand for flexible electronics. This connection positions the compound as relevant to emerging technologies, particularly in optoelectronic device research where aniline derivatives play crucial roles.
Safety assessments of N-(2-ethylbutyl)-4-methoxyaniline indicate standard handling precautions typical for amine-containing compounds. Proper laboratory protocols including ventilation and personal protective equipment are recommended. The compound's environmental fate has been evaluated through biodegradation studies, showing moderate persistence that aligns with current green chemistry metrics—an important consideration for industrial-scale applications.
The commercial availability of CAS 1021013-79-5 through specialty chemical suppliers has expanded in recent years, reflecting growing demand from contract research organizations and academic institutions. Pricing trends correlate with purity grades, with GMP-grade material commanding premium values for regulatory submissions. Market analysts note increasing patent activity surrounding 4-methoxyaniline derivatives, suggesting potential for future technology transfer opportunities in the life sciences sector.
Future research directions for N-(2-ethylbutyl)-4-methoxyaniline may explore its utility in combinatorial chemistry platforms, where its structural features could enable diverse molecular scaffold generation. The compound's compatibility with continuous flow chemistry systems—a cutting-edge approach to chemical synthesis—remains an open area for investigation. As AI-driven drug discovery accelerates, compounds like 1021013-79-5 gain importance as verified building blocks in virtual screening libraries.
From a regulatory standpoint, N-(2-ethylbutyl)-4-methoxyaniline currently falls outside controlled substance classifications, facilitating its use in international collaborative research projects. Proper chemical inventory management and safety data sheet compliance remain essential for laboratories working with this material. The compound's structure-property database entries continue to expand as researchers contribute new findings to public cheminformatics resources.
In conclusion, CAS 1021013-79-5 represents an important chemical intermediate with multifaceted applications across drug discovery and materials science. Its balanced physicochemical properties and synthetic versatility position it as a valuable tool for addressing contemporary challenges in medicinal chemistry and functional materials development. As research progresses, this compound will likely play an increasingly significant role in advancing next-generation therapeutics and smart materials technologies.
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